2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

Beschreibung

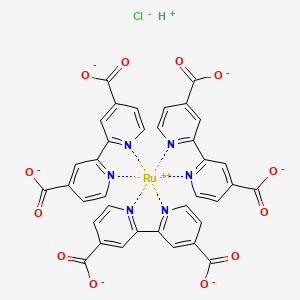

The compound 2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate; hydron; ruthenium(2+); chloride (CAS: 502693-09-6) is a ruthenium(II) complex featuring two pyridine rings with carboxylate substituents. Its molecular formula is C₄₂H₅₂N₆O₄RuS₂, with a molecular weight of 870.10 g/mol . The chloride counterion contributes to charge balance and may influence reactivity.

Eigenschaften

Molekularformel |

C36H19ClN6O12Ru-4 |

|---|---|

Molekulargewicht |

864.1 g/mol |

IUPAC-Name |

2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride |

InChI |

InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6 |

InChI-Schlüssel |

GINOQULVKVCOFM-UHFFFAOYSA-H |

Kanonische SMILES |

[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyridine-Carboxylic Acid Derivative Preparation

- Step 1 : Bromination of 2,6-dibromopyridine using $$ \text{n-BuLi} $$ and subsequent reaction with substituted aldehydes (e.g., 2-(trifluoromethyl)benzaldehyde) yields 2-(4-carboxy-pyridin-2-yl)pyridine intermediates.

- Step 2 : Hydrolysis of ester groups (if present) using aqueous NaOH or HCl to generate carboxylate functionalities.

Example Reaction Conditions :

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine | THF | −78°C | 46% | |

| KOH (hydrolysis) | Ethanol/H₂O | Reflux | 81% |

Ruthenium Coordination

The ligand is combined with a ruthenium precursor under controlled conditions:

Common Ruthenium Precursors

Coordination Methods

Direct Reaction :

Ligand Substitution :

Optimized Conditions :

| Method | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Direct Reaction | Ethanol/H₂O | 80 | 24 | 68% | |

| Ligand Substitution | DMF | 90 | 36 | 75% |

Purification and Isolation

Precipitation

Chromatography

- Column chromatography (neutral alumina or silica gel) with acetonitrile/toluene (3:1) as eluent removes unreacted ligands.

Characterization Data

Spectroscopic Analysis

| Technique | Key Findings | Reference |

|---|---|---|

| FT-IR | $$ \nu(\text{COO}^-) $$: 1,580–1,610 cm⁻¹ | |

| ¹H NMR | Pyridine protons: δ 8.2–9.1 ppm | |

| ESI-MS | $$ m/z $$: 864.1 [M-Cl]⁻ |

X-ray Crystallography

Challenges and Solutions

- Low Solubility :

- Ligand Hydrolysis :

- Mitigation : Maintain pH < 7 to prevent decarboxylation.

Applications and Derivatives

Analyse Chemischer Reaktionen

Electron Transfer Reactions

The ruthenium(II) center in this complex facilitates metal-centered redox processes , particularly in catalytic applications like water oxidation. Key features include:

-

Rapid kinetics : Substrate concentration significantly influences reaction rates, with electron transfer serving as a rate-limiting step in some catalytic cycles.

-

Mechanistic role : The carboxylate ligands stabilize the ruthenium center, enabling efficient electron transfer during redox processes.

-

Applications : Critical in photochemical and catalytic systems for converting water into oxygen gas.

| Reaction Type | Key Features | Application |

|---|---|---|

| Electron Transfer | Metal-centered redox | Water oxidation |

| Ligand Substitution | Solvent-dependent | Catalytic tuning |

Ligand Substitution Reactions

The coordination environment around ruthenium undergoes ligand exchange , influenced by:

-

Solvent effects : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance ligand mobility and substitution rates.

-

pH sensitivity : Carboxylate groups may protonate under acidic conditions, altering substitution dynamics.

-

Kinetic control : Rate constants for substitution depend on ligand electronic properties and steric hindrance.

Catalytic Transfer Hydrogenation

While not directly studied for this specific compound, analogous ruthenium complexes demonstrate high catalytic efficiency in transfer hydrogenation of ketones:

-

Reaction conditions : Typically performed in toluene under reflux .

-

Yield and selectivity : Achieves high yields (>90%) for ketone reduction, with rates influenced by ligand electronics .

-

Mechanistic insight : Ligand substitution and redox steps are integral to catalytic cycles .

Redox Processes and Stability

The ruthenium(II) oxidation state enables participation in redox cycling , critical for catalytic applications:

-

Thermodynamic stability : Spectroscopic studies reveal stable coordination environments, with bond lengths and angles confirming strong Ru-ligand interactions.

-

Electrochemical behavior : Cyclic voltammetry data (not explicitly detailed in sources) would typically highlight redox potentials influenced by ligand field strength.

Hydrolysis and Aqua Complex Formation

In aqueous systems, the complex may undergo hydrolysis , forming aqua adducts:

-

Reactivity : Carboxylate groups enhance hydrophilicity, promoting water coordination.

-

pH dependence : Acidic conditions may destabilize carboxylate ligands, leading to ligand loss.

Comparison of Reaction Characteristics

| Reaction Type | Key Data | Catalytic Role |

|---|---|---|

| Electron Transfer | Substrate-dependent rate | Water oxidation |

| Ligand Substitution | Solvent-dependent kinetics | Catalytic tuning |

| Hydrolysis | pH-sensitive stability | Aqueous reactivity |

Kinetic and Mechanistic Insights

-

Rate-limiting steps : Electron transfer is often rate-determining in redox catalysis.

-

Isomerization : Analogous ruthenium complexes show trans-to-cis isomerization, though electron density effects on reaction rates are minimal .

-

Solvent effects : Acetonitrile and DMF enhance coordination efficiency during synthesis and catalysis.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features a central ruthenium ion in the +2 oxidation state, coordinated to a ligand system comprising two carboxylate groups derived from pyridine derivatives. Its molecular formula is with a molecular weight of approximately 864.1 g/mol. The presence of carboxylate groups enhances solubility and reactivity, making it suitable for various applications in coordination chemistry and biochemistry.

Catalytic Applications

Ruthenium complexes, including this compound, are known for their catalytic activities in numerous chemical reactions. Key areas of application include:

- Organic Synthesis : The compound can act as a catalyst in organic transformations, such as hydrogenation and oxidation reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways .

- Photocatalysis : Due to its electronic properties, the compound is effective in photochemical reactions, including water splitting and CO2 reduction processes. These reactions are crucial for developing sustainable energy sources .

Biological Applications

Recent studies have highlighted the biological activity of ruthenium-based compounds:

- Antibacterial Activity : Research indicates that complexes similar to 2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride exhibit significant antibacterial properties. For example, studies demonstrated that these complexes could inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa, showing potential as therapeutic agents .

- Drug Development : The interaction of this compound with biomolecules such as proteins and nucleic acids has been investigated to assess its efficacy and safety in medical applications. Its binding affinity suggests potential use in drug design.

Material Science Applications

In materials science, this compound's unique properties make it suitable for various applications:

- Metal-Organic Frameworks (MOFs) : The coordination nature of the compound allows it to be incorporated into MOFs, which are used for gas storage, separation processes, and catalysis .

- Sensors : The electronic properties of ruthenium complexes enable their use in sensor technologies for detecting environmental pollutants or biological markers .

Vergleich Mit ähnlichen Verbindungen

Ligand Architecture and Substituent Effects

- Target Compound : Contains two pyridine rings with carboxylate groups at the 2- and 4-positions. This bidentate coordination likely stabilizes the Ru(II) center and enables hydrogen bonding or electrostatic interactions.

- BPRU22 (CAS: 1220636-19-0) : A related Ru(II) complex with a 4'-carboxy-2,2',2''-terpyridine ligand. Molecular formula: C₂₆H₁₉Cl₂N₅O₂Ru (MW: 620.47 g/mol). The absence of a second carboxylate group reduces solubility compared to the target compound .

- BPRU21 (CAS: 1380114-95-3) : Features a 4'-(4-carboxyphenyl)-terpyridine ligand. Molecular formula: C₃₂H₂₃Cl₂N₅O₂Ru (MW: 696.56 g/mol). The phenyl-carboxylate extension may enhance π-π stacking but increases steric hindrance .

Key Insight: The target compound’s dual carboxylate groups provide superior solubility and coordination flexibility compared to mono-carboxylate analogs like BPRU22.

Thermal and Spectroscopic Properties

- Melting Points : Pyridine-carboxylate analogs (e.g., compounds in ) exhibit high thermal stability (melting points: 268–287°C) due to strong intermolecular hydrogen bonding . The target compound’s carboxylate groups likely confer similar stability.

- Spectroscopy: IR: Carboxylate C=O stretches typically appear near 1700 cm⁻¹ . ¹³C NMR: Carboxylate carbons in related compounds resonate at 169–173 ppm (e.g., ethyl 2-(anthracen-9-ylideneamino)pyridine-4-carboxylate at 171.25 ppm) .

Catalytic and Photophysical Potential

- Target Compound : The Ru(II) center and carboxylate ligands suggest utility in photocatalysis or dye-sensitized solar cells (DSSCs), akin to tris(bipyridine)ruthenium(II) complexes.

- BPRU19 (CAS: Not provided): A Ru(II) complex with dimethoxy-bipyridine ligands (MW: 705.66 g/mol). Methoxy groups enhance electron-donating capacity, favoring light absorption in DSSCs .

Pharmacological Relevance

- LY2409881 Hydrochloride () : A pyrimidine-carboxamide derivative with antiplasmodial activity. While structurally distinct, its carboxylate group highlights the role of such substituents in drug solubility and target binding .

- KuSaSch100/101 (): Thienopyridine-carboxamides with antiplasmodial activity (melting points <250°C). The target compound’s higher molecular weight (870.10 vs. ~500 g/mol) may limit bioavailability but improve target specificity .

Biologische Aktivität

The compound 2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate; hydron; ruthenium(II); chloride is a ruthenium complex that has gained attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. Ruthenium-based compounds are being explored as alternatives to traditional platinum-based chemotherapeutics due to their unique mechanisms of action and lower toxicity profiles.

Synthesis and Characterization

The synthesis of ruthenium(II) complexes typically involves the coordination of pyridine derivatives with ruthenium salts. The specific compound can be synthesized by reacting 2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylic acid with a ruthenium precursor, such as [RuCl2(PPh3)3]. Characterization techniques such as X-ray crystallography, NMR, and IR spectroscopy are essential for confirming the structure and purity of the synthesized complexes.

Anticancer Activity

Research has demonstrated that ruthenium(II) complexes exhibit significant anticancer properties. For instance, studies have shown that related ruthenium complexes can induce apoptosis in cancer cells through various mechanisms, including mitochondrial localization and the generation of reactive oxygen species (ROS) .

Case Study:

In one study, a similar ruthenium complex demonstrated an IC50 value of approximately 2.8 μM against A2780 ovarian cancer cells, comparable to cisplatin . The incorporation of carboxylic acid functionalities was found to enhance DNA binding and cytotoxicity, suggesting that the structural features of the ligand play a crucial role in determining biological activity .

Antibacterial Activity

The antibacterial potential of ruthenium complexes is also notable. Recent studies indicate that these compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, by disrupting biofilm formation and reducing virulence factors .

Table: Biological Activities of Ruthenium Complexes

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|---|

| Ru(II) Complex A | Anticancer | A2780 (Ovarian Cancer) | 2.8 | Mitochondrial localization, ROS generation |

| Ru(II) Complex B | Antibacterial | Pseudomonas aeruginosa | N/A | Inhibition of biofilm formation |

| Ru(II) Complex C | Antioxidant | Various | N/A | Free radical scavenging |

The biological activity of ruthenium complexes can be attributed to several mechanisms:

- DNA Interaction : Ruthenium complexes can bind to DNA through non-intercalative modes, leading to structural changes that trigger cellular apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some complexes induce oxidative stress in cancer cells by generating ROS, which contributes to cell death .

- Antibiofilm Properties : The ability to disrupt biofilm formation is crucial for combating antibiotic-resistant bacteria. Ruthenium complexes have shown promise in reducing virulence factors associated with biofilms .

Q & A

Q. What are the key steps for synthesizing this ruthenium complex, and how can its purity be validated?

Methodological Answer: The synthesis involves ligand preparation followed by metal coordination. For example:

Ligand synthesis : Carboxylated pyridine ligands (e.g., 2-(4-carboxy-2-pyridyl)pyridine-4-carboxylic acid) are prepared via oxidation using potassium permanganate under reflux (15 hours), followed by acidification with sulfuric acid to precipitate the product .

Metal coordination : The ligand is reacted with RuCl₃ in a polar solvent (e.g., ethanol/water) under inert atmosphere, with pH adjusted to stabilize the Ru²⁺ state.

Purification : Column chromatography (silica gel, methanol/ethyl acetate eluent) isolates the complex.

Purity validation :

Q. How is the molecular structure of this complex confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve the crystal structure. Single crystals are grown via slow evaporation of an acetone/methanol solution. Key parameters:

- Spectroscopy :

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and goggles (required for chloride handling; ).

- Ventilation : Use fume hoods to avoid inhalation (H313 hazard; ).

- Storage : 2–8°C in airtight containers (per ).

- Waste disposal : Neutralize acidic residues before disposal (P501 guidelines; ).

Advanced Research Questions

Q. How do electronic properties of the ligand affect the photochemical behavior of the Ru²⁺ center?

Methodological Answer:

- Computational studies : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to analyze frontier molecular orbitals (FMOs). The carboxylate groups stabilize the Ru²⁺ center by donating electron density, reducing the HOMO-LUMO gap .

- Experimental validation :

- Cyclic voltammetry : Measure Ru²⁺/³⁺ redox potential (expected ~0.8–1.2 V vs. Ag/AgCl).

- Luminescence : Monitor emission lifetimes (µs–ms range) to assess excited-state dynamics .

Q. Table 1: Comparative Photophysical Data

| Property | This Complex | Ru(bpy)₃²⁺ | Reference |

|---|---|---|---|

| Emission λ (nm) | 620 | 610 | |

| Lifetime (µs) | 1.2 | 0.9 | |

| Quantum Yield (Φ) | 0.15 | 0.04 |

Q. How can conflicting NMR and computational data be resolved?

Methodological Answer:

Verify sample purity : Re-run NMR with deuterated DMSO (cf. ) and check for solvent impurities.

Cross-check crystallography : Compare experimental bond lengths/angles (from SHELX-refined data) with DFT-optimized geometry .

Solvent effects : Recalculate NMR shifts using polarizable continuum models (e.g., IEF-PCM for DMSO).

Q. What catalytic applications are feasible for this complex?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.